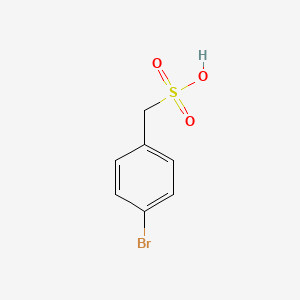

(4-Bromophenyl)methanesulfonic acid

Description

(4-Bromophenyl)methanesulfonic acid (CAS: 110874-72-1) is a brominated aromatic sulfonic acid with the molecular formula C₇H₇BrO₃S and a molar mass of 251.10 g/mol . Structurally, it consists of a methanesulfonic acid group (-SO₃H) attached to a 4-bromophenyl ring. This compound is a solid at room temperature, distinguishing it from its parent compound, methanesulfonic acid (MSA), which is a liquid .

Applications of this compound are less documented but include use as a pharmaceutical intermediate, as evidenced by derivatives like N-[4-(4-bromophenyl)phenyl]methanesulfonamide .

Properties

Molecular Formula |

C7H7BrO3S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

(4-bromophenyl)methanesulfonic acid |

InChI |

InChI=1S/C7H7BrO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) |

InChI Key |

CZHYAAVLICZNRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences :

- MSA (CH₃SO₃H) is the simplest aliphatic sulfonic acid, whereas (4-Bromophenyl)methanesulfonic acid incorporates a bulky brominated aromatic ring. This structural difference significantly impacts their physical states (liquid vs. solid) and solubility profiles .

- Acidity : MSA is a strong Brønsted acid (pKa = −1.9), comparable to mineral acids like H₂SO₄. The electron-withdrawing bromine substituent in this compound may slightly enhance acidity, though experimental data are lacking .

(4-Bromophenyl)phosphonic Acid

Structural and Functional Differences :

- Acidity : Phosphonic acids (PO₃H₂) are weaker (pKa ~1.5–2.5) compared to sulfonic acids (pKa ~−1 to −2), making this compound significantly stronger .

- Applications : Phosphonic acids are often used as chelating agents or in material science , whereas sulfonic acids excel in catalysis and electrolytes due to their superior acidity and solubility .

Trifluoromethanesulfonic Acid (Triflic Acid)

Comparison Notes:

- Triflic acid (CF₃SO₃H) is a superacid (pKa = −12) with higher acidity than both MSA and this compound.

Research Findings and Knowledge Gaps

- Environmental Impact : MSA is biodegradable and considered environmentally friendly . The bromine in this compound may reduce biodegradability, though toxicity data are absent .

- Synthesis : MSA is produced via the Grillo process (methane activation), whereas the synthesis route for this compound remains undocumented .

- Data Limitations : Key properties (e.g., solubility, thermal stability) for this compound are inferred from structural analogs due to scarce experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.